Product packaging for 7-(Azetidin-2-yl)quinoline(Cat. No.:)

7-(Azetidin-2-yl)quinoline

Cat. No.: B13605169
M. Wt: 184.24 g/mol
InChI Key: MULHGJYLAHJJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Azetidin-2-yl)quinoline is a synthetic hybrid compound designed for pharmaceutical research, merging a quinoline scaffold with an azetidin-2-one (β-lactam) ring. This structure combines two privileged pharmacophores, each with a established history of diverse biological activities. The quinoline moiety is extensively researched for its potent antitubercular , antimicrobial , and anticancer properties . Concurrently, the azetidin-2-one ring is a cornerstone of antibiotic research and is increasingly investigated for its potential in anticancer drug development, with studies showing certain derivatives can inhibit tubulin polymerization and induce apoptosis . The strategic fusion of these rings aims to create a novel chemical entity with potential multi-target or enhanced activity, a common approach in modern medicinal chemistry . Researchers can utilize this compound as a key intermediate to build more complex molecules or as a core structure for screening against various biological targets. Its primary research applications are anticipated in the fields of infectious disease and oncology, exploring mechanisms such as enzyme inhibition and programmed cell death pathways. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B13605169 7-(Azetidin-2-yl)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

7-(azetidin-2-yl)quinoline

InChI

InChI=1S/C12H12N2/c1-2-9-3-4-10(11-5-7-14-11)8-12(9)13-6-1/h1-4,6,8,11,14H,5,7H2

InChI Key

MULHGJYLAHJJQA-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC3=C(C=CC=N3)C=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Azetidin 2 Yl Quinoline and Analogues

Retrosynthetic Analysis of the 7-(Azetidin-2-yl)quinoline Core Structure

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available precursors. This approach allows for the logical design of multiple synthetic routes.

The most logical and strategic disconnection for the this compound target molecule ( 1 ) is at the C-C single bond connecting the quinoline (B57606) C7 position and the azetidine (B1206935) C2 position. This bond is the lynchpin joining the two heterocyclic moieties.

This disconnection (Path A) simplifies the complex target into two more manageable key synthons: a quinoline synthon (2 ) and an azetidine synthon (3 ).

Quinoline Synthon (2): This precursor would require activation at the C7 position to facilitate bond formation. A practical chemical equivalent would be a 7-haloquinoline, such as 7-bromoquinoline or 7-chloroquinoline (2a) , which can participate in transition-metal-catalyzed cross-coupling reactions. Alternatively, a 7-organometallic quinoline species could be envisioned.

Azetidine Synthon (3): This precursor requires a nucleophilic or organometallic character at the C2 position. Practical chemical equivalents include an N-protected 2-organozinc azetidine (3a ) for Negishi-type couplings or an N-protected azetidin-2-yl boronic ester (3b ) for Suzuki-Miyaura couplings. The nitrogen of the azetidine would likely require a protecting group (e.g., Boc or Cbz) to prevent side reactions and to facilitate handling and activation.

An alternative, less common disconnection could involve forming the azetidine ring onto a pre-functionalized quinoline, but the C-C bond disconnection offers a more convergent and flexible approach.

The proposed retrosynthetic pathway introduces critical challenges regarding selectivity that must be addressed in the forward synthesis.

Regioselectivity: The primary challenge lies in the synthesis of the 7-substituted quinoline precursor. Many classical quinoline syntheses, such as the Skraup or Doebner-Miller reactions, when starting with a meta-substituted aniline (e.g., 3-bromoaniline), can produce a mixture of 5- and 7-substituted isomers. Therefore, reaction conditions must be carefully optimized, or a synthetic route that avoids this ambiguity must be chosen to ensure the regioselective formation of the desired 7-substituted intermediate. nih.govbrieflands.com

Stereoselectivity: The C2 position of the azetidine ring in the target molecule is a stereocenter. A successful total synthesis must control this stereochemistry. This control can be introduced during the synthesis of the azetidine precursor (3 ). Modern methods allow for the stereoselective synthesis of 2-substituted azetidines, for instance, through α-lithiation of N-protected azetidines followed by trapping with an electrophile, where the stereochemical outcome can be directed by the protecting group or chiral auxiliaries. nih.gov The subsequent cross-coupling reaction must then proceed with retention of configuration at this stereocenter.

Classical Synthetic Approaches to Quinoline and Azetidine Moieties Relevant to the Conjugate

Classical organic reactions provide the foundational methods for constructing the heterocyclic precursors identified in the retrosynthetic analysis.

These established methods are essential for preparing the quinoline core. To generate the required 7-haloquinoline precursor, one would typically start with a corresponding meta-substituted aniline.

Skraup Synthesis: This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). brieflands.com For example, reacting 3-bromoaniline with glycerol under Skraup conditions would yield a mixture of 7-bromoquinoline and 5-bromoquinoline. google.com While not perfectly regioselective, this remains a viable route to access the desired precursor.

Doebner-Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. Reacting an aniline with compounds like acrolein (generated in situ from glycerol) or crotonaldehyde leads to substituted quinolines. Like the Skraup reaction, its application to meta-substituted anilines can lead to isomeric mixtures.

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base. While highly versatile for producing polysubstituted quinolines, it is less directly applicable for synthesizing a 7-haloquinoline from simple precursors compared to the Skraup or Doebner-Miller approaches, as it would require a pre-functionalized 2-amino-4-halobenzaldehyde or ketone.

Quinoline Synthesis Reactants Key Features
Skraup Synthesis Aniline, Glycerol, Sulfuric Acid, Oxidizing AgentHarsh conditions; can produce mixtures with meta-substituted anilines.
Doebner-Miller Reaction Aniline, α,β-Unsaturated Carbonyl Compound, AcidVariation of Skraup; allows for more diverse substitution patterns on the pyridine (B92270) ring.
Friedländer Synthesis 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylMilder conditions; convergent; regiochemistry is well-defined by starting materials.

The synthesis of the azetidine ring, a strained four-membered heterocycle, requires specific methodologies.

[2+2] Cycloadditions: The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for forming β-lactams (azetidin-2-ones). While this produces an oxidized form of the desired ring, the resulting β-lactam can be subsequently reduced to the corresponding azetidine. This approach offers a powerful way to build the four-membered ring with control over substituents.

Ring Closure Reactions: The most common and direct method for azetidine synthesis is the intramolecular cyclization of a γ-functionalized amine. This typically involves the nucleophilic displacement of a leaving group on a γ-carbon by the amine nitrogen. Common precursors for this strategy are γ-haloamines or γ-amino alcohols (where the alcohol is activated as a tosylate or mesylate). This approach is highly reliable for forming the core azetidine ring. organic-chemistry.org

Modern Synthetic Strategies for the Conjugated this compound Scaffold

With the key heterocyclic precursors in hand, modern catalytic methods provide the most efficient and selective means to couple them and form the target molecule. Transition-metal-catalyzed cross-coupling reactions are the premier choice for forming the crucial C-C bond between the quinoline and azetidine rings.

The most plausible strategy involves a palladium-catalyzed cross-coupling between a 7-haloquinoline (2a ) and a 2-organometallic azetidine derivative (3a or 3b ).

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. The synthetic route would involve:

Synthesis of 7-bromoquinoline or 7-chloroquinoline via a classical method. google.comresearchgate.net

Synthesis of an N-protected azetidin-2-yl boronic ester (3b) . This key intermediate can be prepared via the α-lithiation of an N-protected azetidine (e.g., N-Botc-azetidine) followed by borylation. acs.orgrsc.org

Palladium-catalyzed coupling of these two fragments in the presence of a suitable ligand and base to form the C7-C2 bond. wikipedia.orgnrochemistry.comlibretexts.org The reactivity of 7-chloroquinolines in Suzuki couplings has been demonstrated. researchgate.netacs.org

Negishi Coupling: This reaction couples an organohalide with an organozinc compound. nih.govwikipedia.org This approach is often noted for its high functional group tolerance and reactivity. The pathway would be analogous to the Suzuki coupling, but would require the preparation of an N-protected 2-organozinc azetidine (3a) . researchgate.net Organozinc reagents can often be prepared from the corresponding organolithium species.

Direct C-H Arylation: A more advanced and atom-economical approach would be the direct palladium-catalyzed C-H arylation of an N-protected azetidine with 7-bromoquinoline. rsc.org While challenging due to the need for selective C-H activation at the C2 position of the azetidine, this method would bypass the need to pre-functionalize the azetidine as an organometallic reagent. nih.gov

These modern coupling strategies offer a convergent and highly modular route to this compound and its analogues, allowing for late-stage diversification by simply changing the coupling partners.

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Transition metal catalysis, particularly with palladium, has become a cornerstone for the regioselective functionalization of quinoline derivatives. mdpi.comnih.gov These methods offer atom- and step-economical routes to complex molecules by activating otherwise inert C-H bonds. nih.govrsc.org

Palladium-catalyzed reactions are prominent in forming C-N bonds, crucial for constructing nitrogen-containing heterocycles. bohrium.com For instance, palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination has been developed for synthesizing functionalized azetidines. rsc.org This reaction proceeds through the reductive elimination at an alkyl–Pd(IV) intermediate, facilitated by an oxidant and an additive, to form the azetidine ring. rsc.org Such strategies demonstrate high functional group tolerance. rsc.org

Various palladium catalysts, such as Pd(OAc)₂, are often screened with different oxidants and additives to optimize reaction conditions for C-H activation and subsequent bond formation. mdpi.com The choice of catalyst, ligands, and reaction conditions significantly influences the regioselectivity of the functionalization on the quinoline ring. rsc.org

Below is a table summarizing key aspects of palladium-catalyzed reactions relevant to the synthesis of quinoline-containing compounds.

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. iau.irrsc.org This approach is valued for its high atom economy, convergence, and ability to rapidly generate molecular diversity. rsc.org

Several named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully adapted for the synthesis of a wide array of quinoline scaffolds. rsc.org For example, a zinc(II) triflate-catalyzed multicomponent coupling of an alkyne, an amine, and an aldehyde can produce 2,3-disubstituted quinolines under solvent-free and inert conditions. nih.gov This highlights the versatility of MCRs in constructing complex quinoline derivatives. nih.gov Another example involves the reaction of 2-amino-4-hydroxyacetophenone, isopropenylacetylene, aldehydes, and malononitrile or ethyl cyanoacetate to produce furo[2,3-f]quinoline derivatives. iau.ir

Chemo- and Regioselective Functionalization of Precursors

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules like this compound. The ability to selectively functionalize a specific position on a molecule without affecting other reactive sites is paramount. nih.gov

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective modification of quinolines. mdpi.comnih.gov By choosing the appropriate catalyst and directing group, it is possible to introduce functional groups at nearly all positions of the quinoline ring with high selectivity. mdpi.com For instance, electrophilic bromination of a dipyridoacenaphthene using N-bromosuccinimide (NBS) in concentrated sulfuric acid leads to the highly regioselective formation of a dibromo derivative. beilstein-journals.org

Dearomative hydroboration of quinolines using phosphine-ligated borane complexes offers another strategy for regioselective functionalization. nih.govacs.org By modifying the phosphine ligand, it is possible to selectively obtain either vicinal 5,6- or conjugate 5,8-hydroborated products. nih.govacs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. researchgate.netnih.gov These approaches focus on reducing the use of hazardous solvents and reagents, improving energy efficiency, and utilizing renewable resources. nih.gov

Key green strategies in quinoline synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.netnih.gov

Use of green solvents: Water and ionic liquids are being explored as environmentally benign alternatives to traditional organic solvents. iau.irresearchgate.net

Catalyst-free and metal-free reactions: Developing synthetic routes that avoid the use of heavy metal catalysts is a major goal of green chemistry. nih.govnih.govnih.gov For example, quinolines can be synthesized under aerobic conditions without a catalyst, using lithium chloride as an additive in dimethylacetamide. nih.gov

Multicomponent reactions: As mentioned earlier, MCRs are inherently green due to their high atom economy and reduction of waste-generating intermediate steps. iau.irrsc.org

These sustainable methods are crucial for the environmentally responsible production of pharmacologically important compounds. nih.govunibo.it

Derivatization and Functionalization Strategies of this compound

The functionalization of the this compound scaffold is essential for modulating its physicochemical properties and biological activity. Strategies focus on modifying both the quinoline nucleus and the azetidine ring to explore the structure-activity relationships (SAR).

Substitutions on the Quinoline Nucleus

The quinoline ring offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties. nih.gov Electrophilic and nucleophilic substitution reactions are commonly employed to introduce a variety of functional groups. nih.gov

C2 and C4 Positions: The introduction of flexible alkylamino side chains at the C4 position and alkoxy groups at the C7 position has been shown to enhance the antiproliferative activity of certain quinoline derivatives. nih.gov The C2 position is also a common site for modification, with various substituents being introduced to explore their impact on biological activity. ijresm.com

C3 Position: The synthesis of 1,3,4-trisubstituted-2-azetidinones attached to the C3 position of a quinoline ring has been reported. researchgate.net

C7 Position: As noted, modifications at the C7 position, such as the introduction of bulky substituents, can facilitate antiproliferative activity. nih.gov The presence of a 7-chloroquinoline nucleus is a feature of several potent antimalarial compounds. researchgate.net

The table below provides examples of substitutions on the quinoline nucleus and their observed effects.

Modifications of the Azetidine Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable component in medicinal chemistry due to its favorable pharmacokinetic properties. researchgate.net However, the lack of efficient synthetic methods for functionalized azetidines has historically limited their use. researchgate.net

Recent advances have provided new strategies for modifying the azetidine ring:

N-Substitution: The nitrogen atom of the azetidine ring can be functionalized, for example, through reactions with Boc₂O or p-toluenesulfonyl chloride. researchgate.net The N-O bond in some azetidine precursors can act as a stable protecting group under various reaction conditions. researchgate.net

C-Substitution: Palladium-catalyzed C-H activation can be employed to introduce substituents onto the azetidine ring. bohrium.com The development of methods for the synthesis of α-boryl azetidines opens up possibilities for further functionalization through homologation reactions. rsc.org

Ring-Opening Reactions: The strain of the azetidine ring can be exploited in ring-opening reactions. researchgate.net Nucleophilic ring-opening of azetidinium ions can produce functionalized linear amines in a stereoselective and regioselective manner. nih.gov

These derivatization strategies are crucial for creating libraries of this compound analogues for biological screening and drug discovery efforts.

Introduction of Bridging Linkers and Hybrid Structures

Common strategies for introducing bridging linkers and creating hybrid molecules from a this compound precursor include amide bond formation, the use of alkylating agents, and click chemistry. These methodologies provide versatile and efficient means to connect a wide array of chemical moieties, from simple alkyl or aryl groups to more complex heterocyclic systems.

One of the most prevalent methods for introducing a linker is through amide bond formation . This involves the acylation of the secondary amine on the azetidine ring with a carboxylic acid derivative that serves as the linker or is appended to another molecule of interest. Standard peptide coupling reagents are often employed to facilitate this reaction.

Another significant approach involves the use of flexible alkylamino side chains . The introduction of these chains can enhance properties such as water solubility. For instance, research on quinoline derivatives has shown that incorporating an alkoxy group at the 7-position and an amino side chain can facilitate antiproliferative activity nih.gov.

The creation of hybrid compounds can also be achieved by connecting the quinoline scaffold to other pharmacologically active heterocycles. For example, quinoline-sulfonamide hybrids have been synthesized with a linker group connecting the two moieties, demonstrating significant biological activity nih.gov. The nature and length of the linker can influence the pharmacokinetic behavior of the resulting hybrid molecule nih.gov.

Click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and regioselective method for creating hybrid structures. This reaction forms a stable triazole ring that acts as the bridging linker between the quinoline core and another molecule. This approach is known for its high yields and compatibility with a wide range of functional groups researchgate.netinnovareacademics.in.

The following tables detail various research findings on the synthesis of quinoline-based hybrid structures, illustrating the types of linkers and synthetic methodologies that can be applied to the this compound scaffold.

Interactive Data Table: Synthesis of Quinoline-Based Hybrid Structures

EntryQuinoline Starting MaterialLinker/ReagentReaction TypeProductRef.
14-Amino-7-chloroquinolineCinnamoyl scaffolds linked via an alkylamine chainN/AHybrid compound with an aminobutyl chain linker nih.gov
2AminoquinolineArylsulfonamide with a linker groupN/AQuinoline-sulfonamide hybrid nih.gov
3Quinoline scaffoldMoieties with pharmacophore characteristicsClick ChemistryQuinoline-triazole hybrids nih.gov
4Acetanilide derivativesVilsmeier-Haack ReagentVilsmeier-Haack ReactionQuinoline-carbaldehyde derivatives nih.gov
58-Azido-2,6-dimethoxy-4-methyl-5-(3-trifluoromethyl)phenoxy quinolineSubstituted alkynes1,3-Dipolar Cycloaddition (Click Chemistry)1,2,3-Triazole quinoline derivatives innovareacademics.in

Detailed Research Findings

Amide Bond Formation as a Linking Strategy

Amide coupling reactions are a cornerstone in the synthesis of hybrid molecules, providing a stable and versatile linkage. In the context of this compound, the secondary amine of the azetidine ring is a prime site for such modifications. The general approach involves reacting the azetidinyl-quinoline with a carboxylic acid that either constitutes the linker itself or is attached to another pharmacophore. The reaction is typically mediated by a coupling agent to activate the carboxylic acid.

Table 1: Reagents for Amide Bond Formation

Coupling AgentBaseSolventTypical Reaction Conditions
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)DIPEA (N,N-Diisopropylethylamine)DMF (N,N-Dimethylformamide)Room Temperature
DCC (N,N'-Dicyclohexylcarbodiimide)DMAP (4-Dimethylaminopyridine)DCM (Dichloromethane)0°C to Room Temperature
EDC (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide)HOBt (Hydroxybenzotriazole)DMF or DCMRoom Temperature
T3P® (Propylphosphonic anhydride)TriethylamineEthyl AcetateRoom Temperature to 50°C

These coupling reactions are known for their efficiency and broad substrate scope, allowing for the introduction of a wide variety of linkers and hybrid structures.

Quinoline-Sulfonamide Hybrids

Research has demonstrated the successful synthesis of quinoline-sulfonamide hybrids where a linker connects the two moieties nih.gov. These compounds have shown promising antimalarial activity, with in vitro IC50 values in the low micromolar to nanomolar range. The study highlighted that the nature of the linker played a crucial role in the biological activity of the hybrid molecules nih.gov.

"Click Chemistry" for Triazole-Linked Hybrids

The use of click chemistry, specifically the Cu(I)-catalyzed reaction between an azide and a terminal alkyne, provides a powerful tool for creating quinoline-based hybrids linked by a 1,2,3-triazole ring researchgate.netinnovareacademics.in. For example, 8-azido-quinoline derivatives have been reacted with various substituted alkynes to produce a library of triazole-quinoline hybrids in high yields innovareacademics.in. This methodology is attractive due to its mild reaction conditions and high functional group tolerance.

Table 2: Examples of Quinoline-Triazole Hybrid Synthesis

Quinoline PrecursorAlkyne PartnerCatalyst SystemSolventProduct
8-Azido-2,6-dimethoxy-4-methyl-5-(3-trifluoromethyl)phenoxy quinolineVarious substituted alkynesCopper(I)N/A1-(Quinolin-8-yl)-4-substituted-1H-1,2,3-triazole
Azido-functionalized quinolineAlkyne-functionalized pharmacophoreCuSO4·5H2O, Sodium Ascorbatet-BuOH/H2OTriazole-linked quinoline hybrid

This approach allows for the modular construction of complex molecules by joining two fragments with a stable and rigid triazole linker.

Structural Elucidation and Advanced Spectroscopic Characterization of 7 Azetidin 2 Yl Quinoline Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical insights into the bonding and functional groups within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. In the case of 7-(azetidin-2-yl)quinoline, the IR spectrum would be characterized by absorption bands from both the quinoline (B57606) and azetidine (B1206935) rings.

The quinoline portion of the molecule is expected to exhibit several characteristic bands. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system are expected to produce a series of sharp absorption bands in the 1620-1430 cm⁻¹ fingerprint region. researchgate.netresearchgate.net The out-of-plane C-H bending vibrations, which are particularly sensitive to the substitution pattern on the aromatic ring, would provide further structural confirmation.

The azetidine ring introduces additional characteristic absorptions. The N-H stretching vibration of the secondary amine in the azetidine ring is expected to produce a moderate absorption band in the 3500-3300 cm⁻¹ region. Aliphatic C-H stretching vibrations from the CH₂ and CH groups of the azetidine ring would be observed between 3000-2850 cm⁻¹. rsc.org The C-N stretching vibration of the azetidine ring would also be present, typically in the 1250-1020 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group/Moiety
3500 - 3300N-H StretchAzetidine Ring (Secondary Amine)
3100 - 3000C-H Stretch (sp²)Quinoline Ring (Aromatic)
3000 - 2850C-H Stretch (sp³)Azetidine Ring (Aliphatic)
1620 - 1430C=C and C=N StretchQuinoline Ring (Aromatic Skeleton)
1250 - 1020C-N StretchAzetidine Ring
900 - 675C-H Bending (Out-of-plane)Quinoline Ring (Aromatic)

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. It is particularly effective for identifying vibrations of non-polar bonds and symmetric molecular features. The Raman spectrum of this compound would provide a unique molecular fingerprint, valuable for identification and for studying subtle structural changes.

The symmetric breathing vibrations of the quinoline ring system, which are often weak in IR spectra, typically produce strong and sharp bands in the Raman spectrum. researchgate.net These are expected in the 1600-1300 cm⁻¹ region. Aromatic C-H stretching modes also give rise to strong Raman signals around 3100-3000 cm⁻¹. The aliphatic C-H stretching and bending modes of the azetidine ring would also be visible, providing a complete vibrational profile of the molecule. The combination of IR and Raman data allows for a more comprehensive assignment of the vibrational modes of this compound. researchgate.net

Table 2: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group/Moiety
3100 - 3000C-H Stretch (sp²)Quinoline Ring (Aromatic)
3000 - 2850C-H Stretch (sp³)Azetidine Ring (Aliphatic)
1600 - 1300Ring Breathing/StretchingQuinoline Ring (Symmetric)
~1000Ring BreathingQuinoline Ring (Symmetric)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Through ¹H, ¹³C, and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, the spectrum can be divided into the aromatic region for the quinoline protons and the aliphatic region for the azetidine protons.

The quinoline ring protons (H2, H3, H4, H5, H6, H8) are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. mdpi.comnih.gov The exact chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) would be dictated by their position relative to the nitrogen atom and the azetidinyl substituent. For instance, the proton at the C2 position (H2) is often the most deshielded due to its proximity to the electronegative nitrogen atom.

The protons of the azetidine ring would appear in the upfield, aliphatic region (typically δ 2.0-5.0 ppm). The proton at C2' (the methine proton attached to both the quinoline ring and the nitrogen atom) would be the most downfield of the azetidine protons. The diastereotopic protons on the C3' and C4' carbons would likely appear as complex multiplets due to both geminal and vicinal coupling. The N-H proton of the azetidine ring would appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H28.8 - 9.0ddJ ≈ 4.2, 1.7
H37.3 - 7.5ddJ ≈ 8.2, 4.2
H48.0 - 8.2ddJ ≈ 8.2, 1.7
H58.0 - 8.1dJ ≈ 8.5
H67.5 - 7.6ddJ ≈ 8.5, 1.8
H87.9 - 8.0dJ ≈ 1.8
H2' (Azetidine)4.5 - 4.8tJ ≈ 7.5
H3' (Azetidine)2.2 - 2.5m-
H4' (Azetidine)3.5 - 3.8m-
N-H (Azetidine)2.0 - 3.5br s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.

The nine carbon atoms of the quinoline ring are expected to resonate in the aromatic region, between δ 115 and 155 ppm. nih.gov The carbons directly bonded to the nitrogen atom (C2 and C8a) would be significantly deshielded. The carbon atom bearing the azetidinyl substituent (C7) would also show a characteristic chemical shift influenced by the substituent effect.

The three carbons of the azetidine ring would appear in the aliphatic region. The C2' carbon, being attached to both the quinoline ring and the nitrogen atom, would be the most downfield of the three, likely appearing in the δ 55-65 ppm range. The C3' and C4' carbons would resonate further upfield, typically between δ 20 and 40 ppm. researchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C2150 - 152
C3121 - 123
C4135 - 137
C4a128 - 130
C5127 - 129
C6126 - 128
C7145 - 147
C8129 - 131
C8a148 - 150
C2' (Azetidine)55 - 65
C3' (Azetidine)20 - 25
C4' (Azetidine)35 - 40

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for establishing the complete molecular structure. researchgate.netclockss.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the quinoline ring (e.g., H2-H3, H3-H4, H5-H6). It would also confirm the connectivity within the azetidine ring, showing correlations between H2', H3', and H4' protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). The HSQC spectrum would allow for the direct assignment of each proton signal to its attached carbon atom. For example, the aromatic proton signal at δ ~8.9 ppm would correlate with the carbon signal at δ ~151 ppm, confirming their assignment as H2 and C2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different fragments of the molecule. Key correlations would be observed between the azetidine H2' proton and the quinoline carbons C7, C6, and C8, definitively establishing the point of attachment between the two ring systems. Correlations from quinoline protons (e.g., H6 and H8) to the C7 carbon would further solidify this assignment.

Together, these 2D NMR techniques provide a powerful and definitive method for the complete structural elucidation and spectral assignment of this compound and its derivatives.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic molecules. It provides crucial information regarding the molecular weight and elemental composition of a compound and offers deep insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy and confidence. Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to three or four decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass. For a derivative of this compound, HRMS provides the initial, critical confirmation of its chemical formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

The capabilities of HRMS enable analysts to capture data that was previously unattainable, where high accurate mass measurements allow for high confidence in analyte identification. This is particularly valuable in complex matrices where the high ion selectivity of the technique enhances the sensitivity and detectability of the target analyte.

Table 1: Illustrative HRMS Data for this compound This table presents example data that would be obtained from an HRMS analysis.

Parameter Value
Chemical Formula C₁₂H₁₂N₂
Calculated Exact Mass ([M+H]⁺) 185.1073
Measured Exact Mass ([M+H]⁺) 185.1071
Mass Error -1.1 ppm

| Ion Species | Protonated Molecule ([M+H]⁺) |

Tandem Mass Spectrometry (MS/MS) is employed to further probe the structure of a molecule. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule, [M+H]⁺) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern serves as a molecular fingerprint, providing definitive information about the connectivity of atoms and the nature of functional groups.

For this compound derivatives, MS/MS studies reveal characteristic fragmentation pathways. The fragmentation of related N-containing heterocyclic compounds often involves cross-ring cleavages and the loss of small neutral molecules. Plausible fragmentation pathways for the protonated this compound molecule could include:

Cleavage of the Azetidine Ring: The four-membered azetidine ring is susceptible to ring-opening and subsequent fragmentation. A common pathway involves the neutral loss of ethene (C₂H₄), a characteristic fragmentation for such rings.

Quinoline Ring Fragmentation: The stable quinoline ring system may undergo more complex fragmentation, often involving rearrangements before the loss of molecules like HCN.

Cleavage at the C-C Bond: The bond connecting the azetidine and quinoline rings can cleave, leading to ions corresponding to each individual ring system.

These fragmentation patterns are crucial for distinguishing between isomers and confirming the substitution pattern on the quinoline ring.

Table 2: Plausible MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺) This table outlines hypothetical, yet chemically reasonable, fragmentation data based on the analysis of similar heterocyclic systems.

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
185.1 157.1 C₂H₄ Quinoline-7-ylmethaniminium
185.1 130.1 C₃H₅N Quinoline Cation

X-ray Crystallography for Solid-State Structure Determination

The first and often most challenging step in X-ray crystallography is growing a single, high-quality crystal suitable for diffraction. Several techniques are commonly employed to achieve this for organic molecules like quinoline derivatives:

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The container is left partially open, allowing the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals begin to form. This method was successfully used to obtain single crystals of a quinoline dicarbamic acid derivative from an ethanol solution.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger, sealed container holding a solvent in which the compound is less soluble (the precipitant). Vapor from the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface between the two solvents as they slowly mix.

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.

The intensities and positions of these diffracted spots are recorded by a detector. This raw data is then computationally processed. The process involves:

Indexing: Determining the unit cell dimensions and crystal lattice system.

Integration: Measuring the intensity of each diffraction spot.

Structure Solution: Using methods like direct methods or Patterson functions to determine the initial positions of the atoms.

Structure Refinement: Optimizing the atomic positions and other parameters to achieve the best fit between the calculated and observed diffraction data.

The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.

Table 3: Representative Crystallographic Data Collection and Refinement Parameters This table shows typical parameters for a quinoline derivative, modeled after published data.

Parameter Example Value
Empirical Formula C₁₂H₁₂N₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 11.5 Å, β = 95°
Volume (V) 992 ų
Temperature 100 K
Wavelength (λ) 0.71073 Å (Mo Kα)
Reflections Collected 8500
Independent Reflections 2200
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.110

| Goodness-of-fit on F² | 1.05 |

The refined crystal structure provides a wealth of information. The precise bond lengths, bond angles, and torsion angles reveal the exact conformation of the this compound derivative in the solid state. This includes the planarity of the quinoline ring and the pucker of the azetidine ring.

Furthermore, the arrangement of molecules within the crystal lattice, known as crystal packing, is stabilized by a network of intermolecular interactions. Analysis of these interactions is crucial for understanding the solid-state properties of the compound. For a this compound derivative, potential interactions include:

Hydrogen Bonding: The secondary amine (N-H) in the azetidine ring can act as a hydrogen bond donor, while the nitrogen atoms of both the quinoline and azetidine rings can act as acceptors, leading to N-H···N hydrogen bonds.

π-π Stacking: The aromatic quinoline rings of adjacent molecules can stack on top of each other, an interaction that contributes significantly to crystal stability.

C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron-rich π-system of the quinoline ring.

Theoretical studies on quinoline derivatives have highlighted that intermolecular interactions are important factors for controlling material properties.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Potential Distance (Å)
Hydrogen Bond Azetidine N-H Quinoline N or Azetidine N ~2.8 - 3.2
π-π Stacking Quinoline Ring Quinoline Ring ~3.3 - 3.8

| C-H···π Interaction | C-H | Quinoline Ring π-system | ~2.5 - 2.9 (H to ring centroid) |

Computational and Theoretical Investigations of 7 Azetidin 2 Yl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic and structural properties of molecules from first principles. These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and its influence on molecular geometry and reactivity.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. At the time of this writing, specific DFT studies on 7-(Azetidin-2-yl)quinoline are not prevalent in publicly accessible research literature. However, the application of DFT to similar quinoline (B57606) and azetidine-containing compounds allows for a hypothetical projection of the insights such an analysis would yield.

A typical DFT analysis of this compound would involve the calculation of its fundamental electronic properties. This includes the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

The electron density distribution, another key output of DFT calculations, would map out the electron-rich and electron-deficient regions of the molecule. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces. An electrostatic potential map would visually represent these charge distributions, highlighting the electronegative nitrogen atoms in the quinoline and azetidine (B1206935) rings as likely centers of negative potential.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers that separate them. For this compound, the key flexible bond is the one connecting the azetidine ring to the quinoline core.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, serving as a valuable tool for the interpretation of experimental spectra. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly insightful.

The calculation of NMR chemical shifts (¹H and ¹³C) using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT would provide a theoretical spectrum that could be compared with experimental data to confirm the molecular structure. Discrepancies between predicted and observed shifts can often reveal subtle structural or electronic features.

Molecular Modeling and Simulation Studies

Moving beyond the properties of an isolated molecule, molecular modeling and simulation techniques allow for the investigation of this compound in a more complex environment, such as in the presence of a biological macromolecule.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. While no specific docking studies for this compound have been reported in the literature, its structural motifs suggest it could be a candidate for interacting with various biological targets.

A hypothetical docking study would involve placing this compound into the active site or binding domain of a selected protein target. The docking algorithm would then explore various binding poses and score them based on a force field that estimates the binding affinity. The results would predict the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. This information is critical in rational drug design for predicting the potential biological activity of a compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. An MD simulation of this compound, either in a solvent or bound to a biological target, would offer insights into its flexibility, conformational stability, and the nature of its interactions with its environment.

Binding Free Energy Calculations

The determination of the binding affinity between a ligand, such as this compound, and its biological target is a cornerstone of computational drug design. Binding free energy calculations provide a quantitative prediction of this affinity, offering insights that guide the optimization of lead compounds. A variety of computational methods are employed for this purpose, ranging from rigorous but computationally expensive alchemical free energy calculations to more approximate end-point methods.

Alchemical Free Energy Methods: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered among the most accurate for calculating relative and absolute binding free energies. These approaches use statistical mechanics to compute the free energy difference between two states by simulating a non-physical, or "alchemical," pathway that transforms one molecule into another. For this compound, FEP could be used to predict how modifications to the quinoline or azetidine rings affect binding affinity compared to a known reference compound.

End-Point Methods: Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a computationally less demanding alternative. These methods calculate the binding free energy by combining the molecular mechanics energy of the protein-ligand complex with a continuum solvation model. They typically involve running molecular dynamics (MD) simulations of the complex and then analyzing snapshots from the trajectory to estimate the various energy components. While generally less accurate than FEP or TI, MM/PBSA and MM/GBSA are valuable for ranking compounds and identifying key residues involved in binding.

The accuracy of these calculations is highly dependent on the quality of the force field used and the extent of conformational sampling. For a flexible molecule like this compound, achieving adequate sampling of all relevant conformations in both the bound and unbound states is a significant challenge that must be addressed for reliable predictions.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

Development of Predictive Models (Applicable to general quinoline/azetidine derivatives)

The development of a robust QSAR model is a multi-step process that involves selecting a dataset of compounds with known activities, calculating molecular descriptors, building a mathematical model, and rigorously validating it. For quinoline and azetidine derivatives, various statistical and machine learning methods have been employed to create predictive models.

These models are built using techniques such as:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a set of molecular descriptors.

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity.

The predictive power of a QSAR model is assessed using various statistical metrics. The coefficient of determination (R²) indicates how well the model fits the training data, while the cross-validated R² (q²) and external validation on a test set provide a more realistic measure of its predictive ability for new compounds.

Model TypeStatistical MethodKey Validation MetricsApplication Example
2D-QSARMultiple Linear Regression (MLR)R², q², External R²Predicting antimalarial activity of quinolines
3D-QSARComparative Molecular Field Analysis (CoMFA)R², q², Predictive R²Elucidating structural requirements for anticancer quinolines
3D-QSARComparative Molecular Similarity Index Analysis (CoMSIA)R², q², Predictive R²Guiding design of antiviral quinazoline derivatives
HQSARHologram QSARR², q², Predictive R²Modeling activity against drug-resistant targets

This table presents examples of QSAR models applicable to quinoline derivatives, illustrating the variety of computational methods and their validation metrics.

Identification of Key Structural Descriptors

The core of any QSAR model lies in the molecular descriptors used to numerically represent the chemical structure. These descriptors quantify various aspects of a molecule's physicochemical properties. For quinoline and azetidine derivatives, a wide range of descriptors can be calculated to capture the features essential for their biological activity.

Descriptors are generally categorized as follows:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular weight, atom counts, ring counts, and connectivity indices.

Geometrical (3D) Descriptors: Calculated from the 3D conformation of the molecule, these include descriptors related to molecular shape, volume, and surface area.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, with the logarithm of the partition coefficient (logP) being a key example.

Hybrid Descriptors: These combine different types of information, such as the charged partial surface area (CPSA) descriptors.

For quinoline derivatives, studies have shown that descriptors related to electrostatics, hydrophobicity, and molecular shape are often crucial for their activity. The identification of these key descriptors not only helps in building predictive models but also provides valuable insights into the mechanism of action, guiding the rational design of new, more potent analogues.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry serves as a powerful "computational microscope" to investigate the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction pathways, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis for Synthetic Pathways

Understanding the synthetic pathways to this compound involves elucidating the mechanisms of both quinoline and azetidine ring formation. Transition state analysis is a key computational tool for this purpose. Classic quinoline syntheses, such as the Skraup, Doebner-von Miller, and Combes reactions, involve complex sequences of condensations, cyclizations, and oxidations.

Computational methods, particularly Density Functional Theory (DFT), can be used to:

Locate Transition State Structures: By calculating the potential energy surface, the high-energy transition state that connects reactants to products can be identified.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate. This allows for the comparison of competing reaction pathways.

Validate Proposed Mechanisms: Computational results can support or refute proposed reaction mechanisms. For example, calculations can determine whether a reaction proceeds through a concerted or stepwise mechanism, or clarify the regioselectivity of a reaction.

Similarly, for the synthesis of the azetidine ring, which often involves intramolecular cyclization, computational analysis can clarify the factors controlling the reaction's success and regioselectivity. For instance, calculations can show why a 4-membered azetidine ring is formed in preference to a 5-membered pyrrolidine ring by comparing the activation energies of the respective transition states.

Catalyst Design Principles

Computational chemistry plays a pivotal role in the rational design of new and improved catalysts for organic synthesis. By understanding the catalyst's role at a molecular level, researchers can design catalysts with enhanced activity, selectivity, and stability.

For the synthesis of N-heterocycles like quinoline and azetidine, computational approaches can guide catalyst design in several ways:

Mechanism-Based Design: By elucidating the reaction mechanism, computational studies can identify the rate-determining step and the properties of the catalyst that are most critical for overcoming this barrier.

Descriptor-Based Screening: Computational screening can rapidly evaluate large libraries of potential catalysts. This often involves identifying a "descriptor"—a property of the catalyst that correlates with its catalytic activity. This allows for the prediction of the most promising candidates for experimental synthesis and testing.

Understanding Selectivity: In reactions where multiple products can be formed, computational analysis of the transition states leading to each product can explain the origin of selectivity. This knowledge can then be used to design catalysts that favor the desired product. For example, studies on lanthanum-catalyzed azetidine synthesis have used computational results to explain how the catalyst controls regioselectivity.

Ligand Modification: For metal-based catalysts, the ligands surrounding the metal center are crucial. Computational modeling can predict how modifying the electronic and steric properties of the ligands will impact the catalyst's performance.

Through these computational strategies, the development of catalysts for the efficient synthesis of complex molecules like this compound can be significantly accelerated.

Research into Biological Interactions and Mechanistic Studies of 7 Azetidin 2 Yl Quinoline Derivatives in Research Models

In Vitro Biological Target Identification and Validation

The initial phase of understanding the pharmacological potential of 7-(azetidin-2-yl)quinoline derivatives involves identifying and validating their molecular targets through in vitro assays. These studies are crucial for establishing the specific enzymes, receptors, and proteins with which these compounds interact, thereby providing a foundation for their therapeutic application.

The quinoline (B57606) nucleus is a privileged scaffold known to interact with numerous enzymes, and its derivatives have been extensively studied as inhibitors of key enzymatic targets involved in disease progression, particularly cancer. nih.govnih.gov

Kinases: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov Quinoline-based molecules have shown significant promise as kinase inhibitors. researchgate.net For instance, certain 7-chloro-4-(piperazin-1-yl)quinoline derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. One such derivative, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone, demonstrated a half-maximal inhibitory concentration (IC50) of 1.38 µM against VEGFR-2. nih.gov Other studies have designed novel quinoline derivatives that show inhibitory activity against serine/threonine kinase STK10, which plays a role in cell cycle regulation. nih.gov The kinesin Eg5 protein, essential for mitosis, has also been targeted, with 2-((7-chloroquinolin-4-yl) amino) benzohydrazide derivatives showing potent inhibition. nih.gov

Proteases: Proteases are enzymes that catalyze the breakdown of proteins and are involved in various physiological and pathological processes. Derivatives of the quinoline scaffold have been investigated as inhibitors of several types of proteases. Substituted quinolines have been identified as a new class of nonpeptidic, noncovalent inhibitors of the 20S proteasome, a key component in cellular protein degradation. One lead compound exhibited an IC50 of 14.4 μM for the chymotrypsin-like activity of the proteasome. nih.gov Other research has focused on cysteine proteases, which are vital for the survival of parasitic organisms. Analogs of 7-chloro-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine showed inhibitory activity against cruzain and rhodesain, with IC50 values ranging from 23 to 123 μM. nih.gov More recently, quinoline-containing compounds have been designed as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), demonstrating their potential as antiviral agents. nih.gov

Topoisomerases: DNA topoisomerases are enzymes that manage the topology of DNA and are critical targets for cancer chemotherapy. A series of 7-azaindenoisoquinoline compounds, which are structurally related to the core scaffold, have been developed as Topoisomerase I (Top1) inhibitors. nih.gov These compounds stabilize the Top1-DNA cleavage complex, leading to cell death. nih.gov Similarly, other quinoline derivatives have been found to act as Topoisomerase II (Topo II) inhibitors. mdpi.comnih.gov The derivative IND-2 (4-chloro-2-methylpyrimido[1″,2″:1,5]pyrazolo[3,4-b]quinolone) was shown to inhibit the catalytic activity of topoisomerase IIα at a concentration of 10 μM. mdpi.com These inhibitors function by increasing the levels of topoisomerase II–DNA cleavage complexes, which generates toxic intermediates that are lethal to cancer cells. nih.gov

Table 1: Enzyme Inhibition by Quinoline Derivatives
Derivative ClassTarget EnzymeKey Finding (IC50)Reference
7-Chloro-4-(piperazin-1-yl)quinoline derivativeVEGFR-2 Kinase1.38 µM nih.gov
2-((7-chloroquinolin-4-yl) amino) benzohydrazide derivativeKinesin Eg50.28 µM nih.gov
Substituted quinoline20S Proteasome (Chymotrypsin-like activity)5.4 - 14.4 µM nih.gov
4-aminoquinoline derivativeCysteine Proteases (cruzain, rhodesain)23 - 123 µM nih.gov
7-azaindenoisoquinolineTopoisomerase IDemonstrated inhibitory activity nih.gov
IND-2 (Pyrimido[1″,2″:1,5]pyrazolo[3,4-b]quinolone)Topoisomerase IIαInhibited catalytic activity at 10 µM mdpi.com

While specific ligand-receptor binding assays are not extensively detailed in the provided literature for this compound itself, the inhibitory action on enzymes like kinases and proteases inherently confirms binding to the active or allosteric sites of these protein receptors. The mechanism of action for many quinoline derivatives as enzyme inhibitors involves competitive binding at the ATP-binding site in kinases or the catalytic site in proteases and topoisomerases. researchgate.netnih.gov

Studies on quinoline derivatives as inhibitors of the Hedgehog-GLI signaling pathway have identified compounds that modulate the activity of the GLI1 transcription factor. nih.gov Virtual screening and subsequent biological evaluation showed that these compounds bind to the zinc-finger domain of GLI1, thereby inhibiting its function. nih.govresearchgate.net This demonstrates a direct interaction with a non-enzymatic protein receptor, preventing it from binding to DNA. nih.gov Similarly, docking studies of VEGFR-2 inhibitors have shown that the compounds occupy the ATP-binding site of the receptor, confirming a direct binding interaction. nih.gov

Computational studies, including molecular docking and molecular dynamics (MD) simulations, have provided detailed insights into the specific interactions between quinoline derivatives and their protein targets at the atomic level. These in silico methods are crucial for understanding the binding modes and for the rational design of more potent and selective inhibitors. nih.govresearchgate.net

For example, docking studies of designed quinoline ligands with the serine/threonine kinase STK10 revealed specific hydrogen bonds and hydrophobic interactions. One designed ligand was shown to form conventional hydrogen bonds with residues Asn A146, Ser A150, Ala A285, Ser A284, and Gln A287 within the protein's active site. nih.gov In another study, the binding mode of an inhibitor within the kinesin Eg5 active site was confirmed through docking and MD simulations, highlighting stable interactions. nih.gov

The interactions of quinoline-based inhibitors with the SARS-CoV-2 papain-like protease (PLpro) have also been characterized. X-ray crystal structures show that the quinoline moiety is stabilized by hydrophobic and π-stacking interactions with residues such as Tyr268, Tyr264, Pro248, and Pro247. nih.gov For GLI1 inhibitors, docking simulations predicted a network of hydrogen bonds between the heteroatoms of the quinoline scaffold and amino acid residues like His220, Thr224, and Thr243. nih.gov

Table 2: Summary of Protein-Ligand Interactions for Quinoline Derivatives
Protein TargetInteracting ResiduesType of InteractionReference
STK10 KinaseAsn A146, Ser A150, Ala A285, Ser A284, Gln A287Hydrogen Bonding nih.gov
SARS-CoV-2 PLproTyr268, Tyr264, Pro248, Pro247, Met208π-stacking, Hydrophobic, CH–π, S–π nih.gov
GLI1 Transcription FactorHis220, Thr224, Thr243Hydrogen Bonding nih.gov
VEGFR-2 Kinase(Occupies ATP-binding site)Binding mode akin to known inhibitors nih.gov

Cellular Pathway Modulation Investigations in Research Cell Lines

Following in vitro target validation, research progresses to cellular models to understand how these molecular interactions translate into biological effects. These studies investigate the modulation of cellular pathways, gene expression, and cell cycle progression in response to treatment with this compound derivatives.

The antiproliferative effects of quinoline derivatives are often linked to their ability to induce apoptosis, or programmed cell death. Gene expression studies are employed to identify the specific genes and pathways modulated by these compounds.

In studies involving azetidin-2-one (B1220530) derivatives, a related class of compounds, microarray analysis revealed that active compounds induced the overexpression of genes related to cytoskeleton regulation and apoptosis. science.govnih.gov Research on novel quinoline-isatin hybrids designed as VEGFR-2 inhibitors demonstrated that a lead compound induced apoptosis in Caco-2 colon cancer cells by significantly down-regulating the expression of anti-apoptotic genes such as Bcl2, Bcl-xl, and Survivin. nih.gov In another study, a quinoline derivative known as IND-2 was shown to increase the expression of cleaved caspase-3, cleaved caspase-7, and cleaved PARP, all markers of apoptosis, while decreasing the expression of the anti-apoptotic protein Bcl-2 in prostate cancer cells. mdpi.com Furthermore, other quinoline-based oxadiazole analogues have been developed as anticancer agents specifically targeting the Bcl-2 protein, interfering with its function and promoting cell death. mdpi.com

Table 3: Modulation of Apoptosis-Related Gene Expression by Quinoline Derivatives
Derivative/CompoundCell LineEffect on Gene/Protein ExpressionReference
Azetidin-2-one derivativeB16F10Overexpression of apoptosis-related genes nih.gov
Quinoline-isatin hybridCaco-2Down-regulation of Bcl2, Bcl-xl, Survivin nih.gov
IND-2PC-3 (Prostate Cancer)Decrease in Bcl-2; Increase in cleaved caspases-3, -7, and PARP mdpi.com

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry is a common technique used to analyze the effects of compounds on cell cycle distribution.

Studies on various quinoline and quinolone derivatives have shown that they can induce cell cycle arrest in different cancer cell lines. nih.gov For example, the quinoline derivative IND-2 caused a significant cell cycle arrest in the G2 phase in PC-3 prostate cancer cells. mdpi.com After treatment with 10 µM of IND-2, the population of cells in the G2 phase increased from approximately 2% to 15%. mdpi.com Similarly, another study found that a promising quinoline derivative arrested the cell cycle of HepG-2 liver cancer cells at the G2/M phase. semanticscholar.org In Caco-2 cells, treatment with a quinoline-isatin hybrid led to an accumulation of cells in the sub-G0 phase, which is indicative of apoptosis. nih.gov These findings demonstrate that a key mechanism of action for the anticancer effects of these quinoline derivatives is the induction of cell cycle arrest, which prevents cancer cells from proliferating.

Table 4: Effects of Quinoline Derivatives on Cell Cycle Progression
Compound/Derivative ClassCell LineObserved EffectReference
Quinolone/Quinoline derivativesMCF-7, K-562, HeLaInduction of G2 or S-phase arrest nih.gov
IND-2PC-3 (Prostate Cancer)Cell cycle arrest in G2 phase mdpi.com
Quinoline-isatin hybridCaco-2 (Colon Cancer)Cellular arrest in sub-G0 (apoptotic) phase nih.gov
Designed Quinoline derivativeHepG-2 (Liver Cancer)Cell cycle arrest at G2/M phase semanticscholar.org

Autophagy Pathway Modulation

In non-clinical research, derivatives of the quinoline scaffold have been investigated for their capacity to modulate the autophagy pathway, a cellular process critical for homeostasis, which involves the degradation and recycling of cellular components. Studies have shown that certain novel quinoline derivatives can function as autophagy inhibitors. nih.gov For instance, research on the Zika virus (ZIKV) has highlighted that the virus exploits autophagic processes to enhance its replication. nih.gov In this context, newly synthesized small-molecule quinoline derivatives were assessed for their antiviral activity, which was linked to their ability to inhibit autophagy. nih.gov

Conversely, other quinoline derivatives have been identified as autophagy inducers. nih.govmdpi.com One study developed a series of 4,7-disubstituted quinoline derivatives and evaluated their antiproliferative activity against human tumor cell lines. nih.gov The mechanism of action for the most potent compound was found to involve the induction of autophagy by targeting the stabilization of ATG5, a key protein in the autophagy process. nih.gov Another novel synthetic quinoline derivative, DFIQ, was observed to activate autophagy in non-small-cell lung carcinoma (NSCLC) cells, indicated by the upregulation of the autophagic protein LC3II and downregulation of p62, which is degraded during autophagosome formation. mdpi.comresearchgate.net Further research indicated that DFIQ disrupts autophagic flux, which leads to the accumulation of damaged mitochondria and can sensitize cancer cells to other forms of cell death, such as ferroptosis. researchgate.net These findings underscore the dual role quinoline derivatives can play in modulating autophagy, either by inhibiting it to suppress viral replication or by inducing it to affect cancer cell survival. nih.govnih.gov

Evaluation in In Vitro Microbiological Research Models

Antimicrobial Activity Studies against Specific Pathogen Strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

Derivatives based on the quinoline scaffold have been extensively evaluated in vitro for their antimicrobial properties against a wide spectrum of clinically relevant pathogens. researchgate.net These studies are crucial for identifying lead compounds with potential for further development. The antimicrobial potential of these compounds has been demonstrated against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungal species including Candida albicans. researchgate.netnih.gov

Research has shown that the efficacy of these derivatives can vary significantly based on their specific structural modifications. For example, a series of quinoline-2-one Schiff-base hybrids were evaluated, with some compounds showing significant activity against S. aureus but less against E. coli and C. albicans. nih.gov Another study reported on quinoline derivatives that displayed potent activity against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, one compound demonstrated a Minimum Inhibitory Concentration (MIC) of 1.5 μg/mL against MRSA. nih.gov The quinoline derivative HT61 has also been shown to be effective at reducing the viability of S. aureus biofilms, a significant challenge in clinical settings. nih.govsgul.ac.uk

Against Gram-negative bacteria, certain quinoline derivatives have shown notable efficacy. biointerfaceresearch.com One study found that specific quinolinium iodide salts exhibited excellent antibacterial activity against E. coli, with MIC values as low as 3.125 nmol/mL. biointerfaceresearch.comnih.gov A separate class of quinoline hybrids, developed through a hybridization strategy, exerted potent effects against most tested Gram-positive and Gram-negative strains, with MIC values ranging from 0.125–8 μg/mL. nih.gov

In the context of antifungal research, quinoline derivatives have also been investigated. Studies have screened compounds against Candida albicans, a common opportunistic fungal pathogen. ekb.egresearchgate.net While some derivatives show no significant antifungal activity ekb.eg, others linked to a chalcone moiety have demonstrated good inhibitory activity, particularly when combined with existing antifungal agents like fluconazole, against resistant C. albicans strains. nih.gov This approach was found to induce mitochondrial dysfunction in the fungal cells. nih.gov Other research has identified 2,6-disubstituted quinolines with fungicidal activity against C. albicans and its biofilms. mdpi.com

The table below summarizes the antimicrobial activity of various quinoline derivatives against the specified pathogens as reported in different research models.

Compound/Derivative ClassPathogen StrainActivity (MIC)Reference
Quinolone-3-carbonitrile derivativesVarious bacteria3.13 to 100 μM biointerfaceresearch.com
Quinoline-2-one Schiff-base hybrid (6c)MRSA0.75 μg/mL nih.gov
p-isopropyl phenyl substituted quinoline (Compound 6)MRSA1.5 μg/mL nih.gov
Quinolone coupled hybrid (5d)Gram-positive & Gram-negative strains0.125–8 μg/mL nih.gov
Quinolinium iodide salts (58-62)E. coli3.125-6.25 nmol/mL biointerfaceresearch.comnih.gov
2,6-disubstituted quinoline (Compound 1)C. albicans6.25–12.5 µM (MFC) mdpi.com
Quinoline-chalcone derivative (PK-10) with FluconazoleFLC-resistant C. albicansPotent synergistic activity nih.gov
Quinolone acylated arabinose hydrazone (Derivative 8)S. aureus & E. coliGood activity ekb.eg
Quinoline-based hydroxyimidazolium hybrid (7b)S. aureus2 µg/mL mdpi.com

Investigation of Resistance Mechanisms in Research Settings

The rise of antimicrobial resistance has necessitated the development of novel agents that can overcome existing resistance mechanisms in pathogens. nih.gov Quinoline derivatives are actively being investigated in this context, particularly against multidrug-resistant (MDR) bacterial strains. nih.gov Research efforts are often focused on designing compounds that are effective against pathogens that have acquired resistance to conventional antibiotics, such as MRSA. nih.govresearchgate.net

One approach involves the synthesis of quinoline-based compounds that target novel bacterial pathways or have multiple mechanisms of action. For example, a study on a quinolone-coupled hybrid suggested a dual-target mechanism, potentially acting on both bacterial LptA (involved in lipopolysaccharide transport in Gram-negative bacteria) and Topoisomerase IV proteins. nih.gov This dual-target approach could reduce the likelihood of resistance development.

Furthermore, some quinoline derivatives have demonstrated efficacy against vancomycin-resistant Enterococci (VRE) and MRSA, indicating their potential to combat Gram-positive pathogens that are a major concern in hospital settings. nih.govnih.gov The investigation of these compounds often involves screening against panels of resistant clinical isolates to establish their spectrum of activity. While much of the research focuses on the efficacy of these new derivatives against already resistant strains, the study of how bacteria might develop resistance specifically to these novel quinoline compounds is a prospective area of investigation. Understanding potential resistance pathways, such as efflux pump overexpression or target site mutations, will be critical for the long-term development of this class of compounds. nih.gov

Structure-Activity Relationship (SAR) Studies in Non-Clinical Models

Elucidation of Structural Features Governing Biological Response

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For quinoline derivatives, extensive SAR studies have been conducted to identify the key structural features required for their diverse biological interactions. nih.govnih.gov These studies correlate specific substitutions and modifications on the quinoline scaffold with changes in antimicrobial, anticancer, or other biological activities. mdpi.com

In the context of antimicrobial activity, SAR analyses have revealed that the nature and position of substituents on the quinoline ring are crucial. For instance, in a series of 4-aminoquinoline-hydrazone hybrids, the presence of certain aryl aldehydes or substituted isatin groups was found to significantly impact antibacterial potency. mdpi.com Molecular modeling and quantitative structure-activity relationship (QSAR) models are often developed to predict the activity of new derivatives and to understand the structural requirements for optimal interaction with biological targets. nih.govmdpi.com These models can correlate features like steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor interactions with the observed biological response. nih.gov For example, studies on antimalarial quinoline derivatives have used CoMFA and CoMSIA models to map these interactions, guiding the design of more potent compounds. nih.gov

Similarly, for antiproliferative activities, SAR studies have identified specific moieties that enhance efficacy. The substitution patterns at various positions on the quinoline core can dictate the compound's ability to interact with targets like EGFR kinase. mdpi.comnih.gov The addition of hydrophilic or bulky groups at certain positions can lead to a significant increase or decrease in inhibitory activity, highlighting the precise structural requirements for target engagement. mdpi.com The development of QSAR models is a common strategy to mathematically describe the correlation between molecular structures and their biological activity, thereby explaining the origin of the observed effects and guiding the synthesis of new derivatives with higher potency. nih.gov

Optimization of Scaffold for Enhanced Biological Interactions in Research Models

The quinoline scaffold serves as a versatile framework in drug design, and its optimization is a key strategy for developing novel therapeutic agents with enhanced biological activity and improved pharmacokinetic profiles. mdpi.com The process of scaffold optimization involves systematically modifying the core structure to improve its interaction with a specific biological target. This can be achieved through various medicinal chemistry strategies, including the introduction of different functional groups, modification of existing substituents, or hybridization with other pharmacophores. nih.govnih.gov

Rational drug design, often aided by computational modeling, plays a significant role in this optimization process. mdpi.com For instance, based on an initial lead compound, different molecular modeling techniques can be employed to design and synthesize new derivatives with predicted higher potency. nih.gov These optimized compounds are then synthesized and evaluated in vitro to confirm the predicted enhancement in activity. This iterative cycle of design, synthesis, and testing is crucial for refining the scaffold.

An example of this approach is the optimization of quinoline-3-carboxamide derivatives as EGFR inhibitors, where an initial compound was modified based on modeling studies, leading to the synthesis of new derivatives with significantly improved EGFR inhibition. nih.gov Another strategy involves creating hybrid molecules that combine the quinoline scaffold with another biologically active moiety to achieve a synergistic or dual-target effect, as seen in the development of quinolone-coupled hybrids with broad-spectrum antibacterial activity. nih.gov Such hybridization can enhance potency and broaden the spectrum of activity. nih.gov Ultimately, these optimization efforts aim to refine the quinoline scaffold to produce compounds with superior efficacy and selectivity for their intended biological targets in various research models. nih.govmdpi.com

Applications in Chemical Research and Material Science

7-(Azetidin-2-yl)quinoline as a Privileged Chemical Scaffold for Complex Molecule Synthesis

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery and medicinal chemistry. researchgate.netnih.govbohrium.com The quinoline (B57606) ring system is a classic example of such a scaffold, known for its synthetic versatility and presence in a wide array of pharmacologically active compounds. researchgate.netnih.govresearchgate.net The fusion of the azetidine (B1206935) moiety to this established core enhances its structural diversity and introduces new vectors for chemical modification, positioning this compound as a significant building block for creating novel and complex chemical entities. researchgate.netthesciencein.org

A key strategy in modern drug discovery is the generation of chemical libraries—large collections of structurally related compounds—for high-throughput screening. This compound is an ideal starting point for constructing diverse heterocyclic libraries due to the presence of multiple reactive sites.

The quinoline nitrogen atom and the secondary amine within the azetidine ring can be independently functionalized. The aromatic quinoline core can undergo electrophilic substitution reactions, while the azetidine ring can be opened or further substituted. This dual reactivity allows for the systematic creation of a wide range of derivatives. For instance, the azetidine nitrogen can be acylated, alkylated, or arylated to introduce various side chains, while modifications to the quinoline ring can modulate the electronic and steric properties of the molecule. The synthesis of quinoline-azetidinone hybrids has been documented as a viable route to new chemical entities with potential biological activities. orientjchem.orgnih.gov This versatility enables the production of libraries with significant structural and functional diversity, crucial for exploring new chemical space in the search for bioactive molecules. nih.govresearchgate.netnih.gov

Table 1: Potential Reaction Sites on this compound for Library Synthesis

Site Type of Reaction Potential Modification
Azetidine N-H Nucleophilic Substitution, Acylation Alkyl chains, Aryl groups, Amide linkages
Quinoline Ring Electrophilic Aromatic Substitution Halogenation, Nitration, Sulfonation
Azetidine Ring Ring-Opening Reactions Formation of linear amino-quinoline derivatives

Beyond its use in library generation, this compound serves as a valuable precursor for more complex, multi-step organic syntheses. The strained four-membered azetidine ring is a source of chemical potential, susceptible to ring-opening reactions that can yield more elaborate structures. For example, nucleophilic attack can open the ring to produce functionalized 2-aminoethylquinoline derivatives, which are themselves versatile intermediates.

Role in Catalysis Research

The unique electronic and structural features of this compound make it a promising candidate for applications in catalysis, both as a ligand for metal centers and as a component of organocatalysts.

The design of effective ligands is central to the development of new metal-based catalysts. rsc.org this compound possesses two distinct nitrogen atoms—the sp²-hybridized nitrogen in the quinoline ring and the sp³-hybridized nitrogen in the azetidine ring—that can act as Lewis bases to coordinate with metal ions. This bidentate chelation can form stable metal complexes, which is often a prerequisite for efficient catalytic activity.

The rigid quinoline backbone can enforce a specific geometry on the resulting metal complex, influencing the stereochemical outcome of a reaction. By modifying the substituents on either the quinoline or azetidine rings, the steric and electronic properties of the ligand can be fine-tuned to optimize catalytic performance, such as turnover frequency and enantioselectivity. Similar quinoline-based ligands have been successfully employed in asymmetric transfer hydrogenation reactions catalyzed by ruthenium and iridium complexes. researchgate.netpolyu.edu.hk

Table 2: Potential Metal Coordination Modes of this compound

Coordinated Atoms Chelate Ring Size Potential Applications in Catalysis
Quinoline-N, Azetidine-N 6-membered Asymmetric Hydrogenation, Cross-Coupling Reactions

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a major pillar of modern synthesis. The structural motifs present in this compound are relevant to this field. The secondary amine of the azetidine ring can participate in enamine or iminium ion catalysis, similar to well-known catalysts like proline. Furthermore, the quinoline nitrogen can act as a Lewis base or a hydrogen bond acceptor.

The combination of these functionalities within a single, chiral molecule (if synthesized in an enantiomerically pure form) could enable novel asymmetric transformations. For instance, chiral phosphoric acids have been used to catalyze the asymmetric transfer hydrogenation of quinolines, demonstrating the utility of chiral catalysts in reactions involving this scaffold. researchgate.net The rigid structure of the this compound backbone could provide a well-defined chiral environment for stereoselective reactions.

Potential in Material Science Research

The applications of quinoline derivatives extend beyond medicine and catalysis into the realm of material science. mdpi.com The rigid, planar, and aromatic nature of the quinoline system imparts favorable photophysical and electronic properties, making it a component of interest for functional materials.

Quinoline-based compounds are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and photovoltaics. sigmaaldrich.com The electron-deficient character of the pyridine (B92270) part of the quinoline ring, combined with the electron-rich benzene (B151609) portion, creates a unique electronic landscape. The introduction of the azetidine group at the 7-position can further modify these properties. For example, it could influence the solid-state packing of the molecules, which is critical for charge transport in organic semiconductors. Additionally, the nitrogen atoms could be used to coordinate with metal ions to form metal-organic frameworks (MOFs), which have applications in gas storage, separation, and sensing.

Incorporation into Functional Polymers and Conjugated Materials

There is currently no specific data on the incorporation of this compound into functional polymers. However, the quinoline moiety is a well-known component in the synthesis of such materials due to its rigid, planar structure and unique electronic properties. Polyquinolines are a class of polymers known for their high thermal and oxidative stability, as well as their excellent film-forming and mechanical properties. These characteristics make them suitable for a range of applications, including high-performance plastics and composites.

The azetidine ring in this compound offers a reactive site that could be exploited for polymerization. For instance, the secondary amine in the azetidine ring could be used as a monomer in step-growth polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives, to form polyamides. The resulting polymers would incorporate the quinoline unit into the polymer backbone, potentially imparting enhanced thermal stability and specific optical properties.

Furthermore, the quinoline nucleus can be functionalized to enable its incorporation into conjugated polymers. These materials are of great interest for their applications in organic electronics. The presence of the quinoline unit can influence the electronic properties of the polymer, such as its electron affinity and charge transport characteristics. The azetidinyl group could be further modified to attach polymerizable groups, allowing for the creation of novel quinoline-containing monomers for chain-growth polymerization.

Table 1: Representative Examples of Quinoline-Containing Polymers and their Properties

Polymer TypeQuinoline Derivative UsedKey PropertiesPotential Applications
Polyquinoline4,4'-Diamino-3,3'-dibenzoyldiphenyl ether and various diacetyl aromatic compoundsHigh thermal stability, good mechanical strength, n-type semiconducting propertiesHigh-performance films, coatings, and electronic devices. dtic.mil
Poly(arylene ethynylene)2,6-Diethynyl-4-phenylquinolineHigh fluorescence quantum yield, good solubility, enhanced electrochemical redox propertiesOrganic light-emitting diodes (OLEDs), sensors. acs.org
PolyamideQuinoline-2,4-dicarboxylic acidGood thermal stability, film-forming abilityHigh-temperature resistant materials

Photophysical Properties and Optoelectronic Applications (extrapolating from quinoline properties)

Specific photophysical data for this compound is not available. However, the photophysical properties of quinoline and its derivatives are well-documented. researchgate.net Quinoline itself is a fluorescent molecule, and its derivatives are known to exhibit a range of photophysical behaviors, including fluorescence, phosphorescence, and solvatochromism. acs.org These properties are highly dependent on the nature and position of substituents on the quinoline ring.

The incorporation of an azetidinyl group at the 7-position of the quinoline ring is expected to influence its photophysical properties. The nitrogen atom in the azetidine ring can act as an auxochrome, potentially leading to a red shift in the absorption and emission spectra compared to unsubstituted quinoline. The degree of this shift would depend on the extent of electronic communication between the azetidine ring and the quinoline π-system.

Quinoline derivatives are widely explored for their applications in optoelectronic devices, particularly in organic light-emitting diodes (OLEDs). They can be used as fluorescent emitters, host materials, or electron-transporting materials. tandfonline.com The high electron affinity of the quinoline nucleus makes it a good candidate for n-type semiconductors. dtic.mil The introduction of the azetidinyl group could further modulate these properties, potentially leading to new materials with tailored charge-transport characteristics.

Table 2: Photophysical Properties of Selected 7-Substituted Quinoline Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)Quantum YieldSolvent
7-Aminoquinoline3554500.62Ethanol
7-Methoxyquinoline3203650.15Cyclohexane
7-(Diethylamino)quinolone Chalcone434-465500-600Varies with solventVarious Solvents. acs.org

Note: This table presents data for representative 7-substituted quinoline derivatives to illustrate general trends; it does not represent data for this compound.

Coordination Chemistry and Metal Complexation Studies

There are no specific studies on the coordination chemistry of this compound. However, the quinoline scaffold is a classic ligand in coordination chemistry. The nitrogen atom of the quinoline ring is a Lewis basic site that readily coordinates to a wide variety of metal ions. researchgate.net The resulting metal complexes have found applications in catalysis, sensing, and as functional materials.

This compound possesses two potential coordination sites: the nitrogen atom of the quinoline ring and the nitrogen atom of the azetidine ring. This makes it a potential bidentate ligand, capable of forming chelate rings with metal ions. The formation of a stable five- or six-membered chelate ring would depend on the spatial arrangement of the two nitrogen atoms.

The coordination of this compound to metal ions is expected to significantly alter the properties of both the ligand and the metal center. For example, coordination could lead to changes in the photophysical properties of the quinoline moiety, potentially giving rise to new luminescent metal complexes. Furthermore, the metal center could act as a catalytic site, with the quinoline ligand influencing its reactivity and selectivity. The study of such complexes would provide valuable insights into the fundamental principles of coordination chemistry and could lead to the development of new functional materials and catalysts. bendola.com

Table 3: Examples of Metal Complexes with Quinoline-Based Ligands

LigandMetal IonComplex FormulaApplication/Property
8-HydroxyquinolineAl(III)Al(C₉H₆NO)₃Electron transport material in OLEDs
2,2'-BiquinolineCu(I)[Cu(C₁₈H₁₂N₂)₂]⁺Photosensitizer
8-AminoquinolinePd(II)[Pd(C₉H₈N₂)Cl₂]Catalyst for C-H activation

Future Research Directions and Unexplored Avenues for 7 Azetidin 2 Yl Quinoline

Development of Novel Asymmetric Synthetic Routes

The stereochemistry of the azetidine (B1206935) ring in 7-(azetidin-2-yl)quinoline is a critical determinant of its potential biological activity and its utility in chiral supramolecular architectures. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure forms of this compound is a paramount objective for future research. Current synthetic strategies for analogous compounds often involve the coupling of pre-functionalized quinoline (B57606) and azetidine fragments. Future efforts could focus on novel asymmetric methodologies that establish the chiral center at the C2 position of the azetidine ring with high enantiomeric excess.

Several promising strategies can be envisioned:

Chiral Catalyst-Mediated Cycloadditions: The use of chiral Lewis acids or organocatalysts to promote asymmetric [2+2] cycloadditions between a quinoline-containing imine and a suitable alkene could provide a direct route to the azetidine ring with inherent stereocontrol. nih.govresearchgate.net The development of catalysts specifically tailored for this transformation would be a significant advancement.

Asymmetric C-H Functionalization: Direct asymmetric C-H functionalization of a 7-alkylquinoline precursor, where the alkyl group is subsequently transformed into the azetidine ring, represents a highly atom-economical approach. This would likely involve the use of sophisticated transition-metal catalysts bearing chiral ligands to control the stereoselectivity of the C-N bond formation.

Enantioselective Ring Expansion/Contraction: Exploration of enantioselective ring expansion of a 6-(azetidin-2-yl)indole precursor or a ring contraction of a larger nitrogen-containing heterocycle attached to the quinoline core could offer unconventional yet effective synthetic pathways.

Biocatalytic Approaches: The use of engineered enzymes, such as transaminases or imine reductases, could provide a green and highly selective method for the synthesis of chiral azetidine precursors, which can then be coupled to the quinoline moiety.

The successful development of these asymmetric routes would not only provide access to enantiopure this compound but also enable the synthesis of a diverse range of stereochemically defined analogs for further investigation.

Integration into Supramolecular Architectures

The distinct structural features of this compound make it an attractive building block for the construction of complex supramolecular architectures. The planar, aromatic quinoline moiety can participate in π-π stacking and hydrogen bonding interactions, while the azetidine ring introduces a degree of conformational rigidity and a potential coordination site. beilstein-journals.org

Future research in this area could explore:

Metal-Organic Frameworks (MOFs): The nitrogen atom of the quinoline ring and potentially the azetidine nitrogen can act as ligands for metal ions, enabling the formation of novel MOFs. researchgate.netnih.govacs.org By carefully selecting the metal centers and other organic linkers, it may be possible to create porous materials with tailored properties for applications in gas storage, separation, or catalysis.

Self-Assembled Monolayers and Gels: The amphiphilic nature that can be imparted by derivatizing the azetidine ring could be exploited to form self-assembled monolayers on surfaces or to induce the formation of supramolecular gels. The quinoline core would provide a fluorescent reporter unit to probe the self-assembly process.

Host-Guest Chemistry: The quinoline moiety can act as a binding site for electron-deficient guest molecules through charge-transfer interactions. The azetidine ring, with its potential for derivatization, could be used to create a well-defined cavity, leading to the development of novel host molecules for molecular recognition and sensing applications. ekb.egekb.eg

Liquid Crystals: The rigid, aromatic nature of the quinoline core suggests that appropriately substituted derivatives of this compound could exhibit liquid crystalline behavior. The azetidine ring would provide a non-coplanar element that could influence the packing and phase behavior of these materials.

By systematically investigating the self-assembly behavior of this compound and its derivatives, researchers can unlock new avenues for the design of functional materials with unique optical, electronic, and recognition properties.

Exploration of Bioorthogonal Chemistry Applications

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers powerful tools for studying and manipulating biological systems. The unique reactivity of both the quinoline and azetidine moieties suggests that this compound could serve as a versatile scaffold for the development of novel bioorthogonal probes and reactions.

Unexplored applications in this domain include:

Photo-Click Chemistry: The quinoline ring is known to participate in photochemical reactions, including [2+2] photocycloadditions. scispace.comresearchgate.net This suggests that this compound could be developed as a photo-activatable bioorthogonal handle. For instance, it could be designed to react with a specific dienophile upon irradiation with light of a particular wavelength, allowing for spatiotemporal control over the labeling of biomolecules. nih.gov

Strain-Promoted Cycloadditions: The inherent ring strain of the azetidine moiety can be harnessed for strain-promoted cycloaddition reactions. researchgate.net For example, derivatization of the azetidine ring with a suitable dienophile could enable its rapid and selective reaction with a tetrazine-modified biomolecule in an inverse-electron-demand Diels-Alder (iEDDA) reaction. nih.govorganic-chemistry.orgresearchgate.net This approach would offer a metal-free ligation strategy for in vivo applications.

Fluorogenic Probes: The quinoline core is a well-known fluorophore. By strategically modifying the azetidine ring with a quencher moiety, it may be possible to design "turn-on" fluorescent probes. The fluorescence would be quenched in the unbound state and restored upon a specific bioorthogonal reaction that cleaves or alters the quencher, providing a powerful tool for imaging biological processes. acs.org

Dual-Function Probes: The bifunctional nature of this compound allows for the development of dual-function probes. One moiety could participate in a bioorthogonal ligation, while the other could be used for a secondary labeling step or to report on the local environment through changes in its fluorescence properties.

The exploration of these bioorthogonal applications would position this compound as a valuable tool for chemical biologists to probe and manipulate complex biological systems with high precision.

Advanced Mechanistic Investigations in Complex Biological Systems (Non-Clinical)

While the clinical applications of this compound are beyond the scope of this discussion, its potential to interact with and modulate the function of biological macromolecules in non-clinical settings warrants significant investigation. The quinoline and azetidine scaffolds are present in numerous biologically active compounds, suggesting that their hybrid structure could exhibit novel and interesting biological activities. nih.govuni-muenchen.de

Future mechanistic studies could focus on:

Target Identification and Validation: Utilizing unbiased screening approaches, such as chemical proteomics or phenotypic screening in cell-based assays, to identify the protein targets of this compound. Once potential targets are identified, validation studies using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be crucial to confirm direct binding and determine binding affinities.

Elucidation of Molecular Mechanisms: Once a specific biological target is validated, detailed mechanistic studies will be necessary to understand how this compound modulates its function. This could involve enzymatic assays, cellular signaling pathway analysis (e.g., Western blotting, reporter gene assays), and structural biology studies (e.g., X-ray crystallography, cryo-electron microscopy) to visualize the compound bound to its target. For example, based on the known activities of other quinoline derivatives, one could investigate its potential as an inhibitor of kinases, proteases, or DNA gyrase. researchgate.netnih.gov Similarly, the azetidine moiety, known to be present in inhibitors of GABA uptake and STAT3, could guide investigations into its effects on neurotransmitter transport or signal transduction pathways. researchgate.netnih.gov

Systems Biology Approaches: Employing 'omics' technologies, such as transcriptomics (RNA-seq) and proteomics, to gain a global view of the cellular response to treatment with this compound. This can reveal downstream effects and off-target activities, providing a comprehensive understanding of its mechanism of action within a complex biological system.

Advanced Cellular Imaging: Using high-resolution microscopy techniques, such as confocal microscopy or super-resolution microscopy, to visualize the subcellular localization of fluorescently tagged this compound derivatives. This can provide valuable insights into its cellular uptake, distribution, and interaction with specific organelles or protein complexes.

These non-clinical mechanistic investigations will be instrumental in defining the biological activity profile of this compound and identifying its potential as a chemical probe for studying fundamental biological processes.

Investigation of Alternative Derivatization Strategies for Diversified Chemical Space

To fully explore the potential of the this compound scaffold, the development of robust and versatile derivatization strategies is essential. By systematically modifying different positions on both the quinoline and azetidine rings, a diverse library of analogs can be generated for structure-activity relationship (SAR) studies and for fine-tuning its properties for specific applications.

Future research should focus on the following derivatization strategies:

C-H Functionalization of the Quinoline Ring: Transition-metal-catalyzed C-H activation provides a powerful and atom-economical approach to introduce a wide range of functional groups at various positions on the quinoline ring. nih.govacs.orgnih.govrsc.org This would allow for the synthesis of analogs with altered electronic properties, steric bulk, and hydrogen bonding capabilities, which could significantly impact their biological activity and supramolecular assembly behavior.

N-Functionalization of the Azetidine Ring: The secondary amine of the azetidine ring is a prime site for derivatization. A variety of substituents can be introduced through N-alkylation, N-acylation, N-arylation, and N-sulfonylation reactions. nih.govcore.ac.uk This would not only allow for the modulation of the compound's physicochemical properties, such as solubility and lipophilicity, but also for the attachment of reporter groups, affinity tags, or other functional moieties.

Functionalization of the Azetidine Ring Carbon Skeleton: While more challenging, the functionalization of the carbon atoms of the azetidine ring would provide access to a wider range of structural diversity. This could be achieved through lithiation of the C2 or C3 positions followed by trapping with electrophiles, or through ring-opening and subsequent re-cyclization strategies. beilstein-journals.orgnih.govnih.gov

Combinatorial Synthesis: The development of solid-phase or solution-phase combinatorial strategies would enable the rapid generation of large libraries of this compound analogs. nih.gov This would be particularly valuable for screening for new biological activities or for optimizing the properties of the scaffold for a specific application.

By pursuing these diverse derivatization strategies, the chemical space around the this compound core can be systematically explored, leading to the discovery of new compounds with enhanced or novel properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 7-(Azetidin-2-yl)quinoline derivatives?

  • Methodological Answer : A typical route involves formylation of acetanilide derivatives using the Vilsmeier-Haack reagent to generate 2-chloro-3-formylquinoline intermediates. Subsequent reactions with sodium azide and substituted amines yield Schiff bases, which are cyclized with chloroacetyl chloride to introduce the azetidine ring. Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield and purity. Structural confirmation relies on NMR and HRMS .

Q. Which analytical techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions and ring conformation. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography, refined using programs like SHELXL, provides absolute stereochemistry and bond geometry. For example, triclinic crystal systems (space group P1) have been reported for related quinoline-azetidine hybrids .

Q. What in vitro assays are used to evaluate the anti-inflammatory activity of this compound compounds?

  • Methodological Answer : Carrageenan-induced rat paw edema models assess acute inflammation, while Eddy’s hot plate method measures analgesic activity. Dose-response curves (IC₅₀ values) are generated, with indomethacin or celecoxib as positive controls. Compound purity (>95% by HPLC) and solvent selection (e.g., DMSO) must be standardized to avoid artifacts .

Advanced Research Questions

Q. How do structural modifications to the azetidine ring influence receptor binding and biological activity?

  • Methodological Answer : Substituents on the azetidine nitrogen (e.g., aryl, alkyl groups) modulate electronic and steric effects. For nicotinic receptor binding, pyrrolidine-fused analogs (e.g., 7-(pyrrolidinyl)quinoline) show enhanced affinity due to conformational rigidity. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with binding pockets, validated via displacement assays using radiolabeled ligands like [³H]-cytisine .

Q. What strategies resolve contradictions in reported IC₅₀ values for antitumor activity across studies?

  • Methodological Answer : Discrepancies may arise from cell line variability (e.g., HCT-116 vs. HeLa), assay duration, or compound stability. Normalize data using reference standards (e.g., doxorubicin) and validate via orthogonal assays (MTT vs. ATP luminescence). Purity checks (HPLC, elemental analysis) and metabolite profiling (LC-MS) are essential to exclude degradation products .

Q. How can crystallographic data address challenges in structural refinement of this compound derivatives?

  • Methodological Answer : High-resolution crystallography (≤1.0 Å) minimizes errors in electron density maps. SHELXL refinement parameters (e.g., R-factor, displacement ellipsoids) should be optimized for triclinic or monoclinic systems. Hydrogen bonding networks and π-π stacking interactions (e.g., quinoline-azetidine dihedral angles) must be analyzed to confirm stability .

Q. What mechanistic insights explain the autophagy-dependent antitumor activity of this compound derivatives?

  • Methodological Answer : Western blotting for autophagy markers (LC3-II, p62) and CRISPR-mediated ATG5 knockout studies validate pathway dependency. In vivo xenograft models (e.g., HCT-116 tumors in mice) assess tumor weight reduction and histopathological changes. Dose-dependent effects on mTOR/AMPK signaling should be corroborated with transcriptomic profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.